![molecular formula C11H12F3NO2 B13408589 N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide CAS No. 74696-73-4](/img/structure/B13408589.png)
N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide
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Overview
Description
N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide is a chemical compound with the molecular formula C11H12F3NO2. It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the compound. This compound is used in various scientific research applications due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide typically involves the reaction of 4-(2,2,2-trifluoro-1-hydroxyethyl)aniline with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **N-(2,2,2-Trifluoroethyl)-N-[4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide
- N-Phenyl-bis(trifluoromethanesulfonimide)
Uniqueness
N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide is unique due to its specific trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Biological Activity
N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H14F3N
- Molecular Weight : 253.25 g/mol
- IUPAC Name : this compound
This structure suggests potential interactions with biological targets due to the presence of fluorine atoms, which can enhance lipophilicity and biological activity.
Anticancer Activity
Recent studies have explored the anticancer properties of various derivatives related to this compound. The following table summarizes some key findings from relevant research:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 0.01 | Inhibition of Aurora-A kinase |
Compound B | NCI-H460 | 0.03 | Induction of autophagy |
Compound C | HeLa | 7.01 | Topoisomerase-IIa inhibition |
These compounds exhibit significant inhibitory effects on various cancer cell lines, indicating that modifications to the core structure can lead to enhanced anticancer activity.
Anti-inflammatory Effects
In addition to anticancer properties, there is emerging evidence regarding the anti-inflammatory effects of compounds similar to this compound. For instance:
- Study Findings : A derivative demonstrated a reduction in pro-inflammatory cytokines in vitro.
- Mechanism : The compound may inhibit NF-kB signaling pathways, leading to decreased inflammation.
Neurokinin Receptor Modulation
Research has indicated that compounds with similar structures may act as neurokinin receptor modulators. This activity is significant for conditions such as pain management and nausea control:
- Receptor Type : Neurokinin (NK1) receptor
- Potential Applications : Treatment of postoperative nausea and vomiting.
Case Study 1: Antitumor Activity Assessment
In a study conducted by Li et al., various derivatives were synthesized and screened for their anticancer activity against multiple cell lines including MCF-7 and NCI-H460. The most potent compound exhibited an IC50 value of 0.01 µM against MCF-7 cells, showcasing its potential as a lead compound for further development.
Case Study 2: Inflammation Reduction in Animal Models
A preclinical study evaluated the anti-inflammatory effects of a similar compound in animal models. Results showed a significant reduction in edema and inflammatory markers when administered at doses correlating with the effective concentration observed in vitro.
Properties
CAS No. |
74696-73-4 |
---|---|
Molecular Formula |
C11H12F3NO2 |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]propanamide |
InChI |
InChI=1S/C11H12F3NO2/c1-2-9(16)15-8-5-3-7(4-6-8)10(17)11(12,13)14/h3-6,10,17H,2H2,1H3,(H,15,16) |
InChI Key |
NKBABNRRDTZGJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
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